[(2S,3S)-4-Ethyl-3-(1-methylimidazol-2-yl)morpholin-2-yl]methanamine
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Overview
Description
[(2S,3S)-4-Ethyl-3-(1-methylimidazol-2-yl)morpholin-2-yl]methanamine is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a morpholine ring substituted with an ethyl group and a methylimidazole moiety, makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3S)-4-Ethyl-3-(1-methylimidazol-2-yl)morpholin-2-yl]methanamine typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with ethylene oxide under basic conditions.
Introduction of the Ethyl Group: The ethyl group is introduced via alkylation, using ethyl bromide in the presence of a strong base like sodium hydride.
Attachment of the Methylimidazole Moiety: The methylimidazole group is attached through a nucleophilic substitution reaction, where 1-methylimidazole reacts with an appropriate leaving group on the morpholine ring, such as a tosylate or mesylate.
Final Amination Step:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the imidazole ring, potentially converting it to a more saturated heterocycle.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can react under mild conditions, often facilitated by catalysts like copper or palladium.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Saturated heterocycles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [(2S,3S)-4-Ethyl-3-(1-methylimidazol-2-yl)morpholin-2-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its chiral centers make it valuable in the study of stereochemistry and enantioselective synthesis.
Biology
Biologically, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry.
Medicine
In medicine, the compound shows potential as a pharmacophore in the development of new drugs. Its structural features allow it to interact with various biological targets, making it a candidate for therapeutic applications.
Industry
Industrially, the compound can be used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which [(2S,3S)-4-Ethyl-3-(1-methylimidazol-2-yl)morpholin-2-yl]methanamine exerts its effects involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. The morpholine ring can interact with biological membranes, affecting cell signaling pathways. The compound’s overall structure allows it to fit into active sites of enzymes or receptors, modulating their function.
Comparison with Similar Compounds
Similar Compounds
- [(2S,3S)-4-Methyl-3-(1-methylimidazol-2-yl)morpholin-2-yl]methanamine
- [(2S,3S)-4-Ethyl-3-(1-ethylimidazol-2-yl)morpholin-2-yl]methanamine
- [(2S,3S)-4-Ethyl-3-(1-methylimidazol-2-yl)piperidin-2-yl]methanamine
Uniqueness
[(2S,3S)-4-Ethyl-3-(1-methylimidazol-2-yl)morpholin-2-yl]methanamine stands out due to its specific combination of functional groups and chiral centers, which confer unique reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it a valuable tool in both research and industrial applications.
This detailed overview highlights the significance and versatility of this compound in various scientific domains
Properties
IUPAC Name |
[(2S,3S)-4-ethyl-3-(1-methylimidazol-2-yl)morpholin-2-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O/c1-3-15-6-7-16-9(8-12)10(15)11-13-4-5-14(11)2/h4-5,9-10H,3,6-8,12H2,1-2H3/t9-,10+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBREXSZSGLXRL-VHSXEESVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC(C1C2=NC=CN2C)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCO[C@H]([C@@H]1C2=NC=CN2C)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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